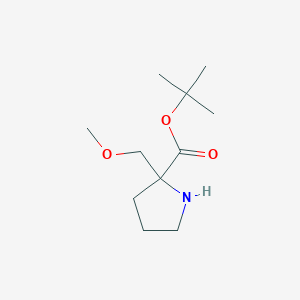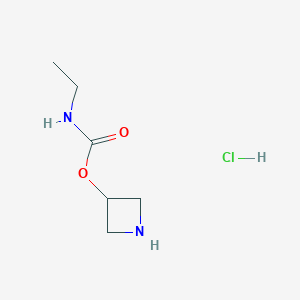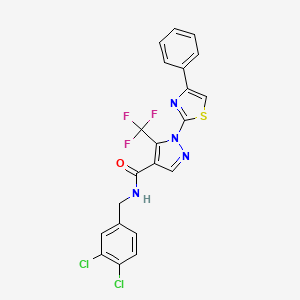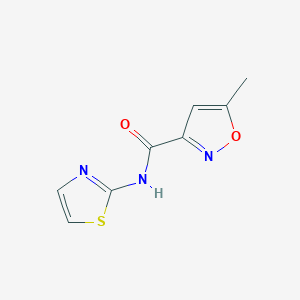
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a research compound. It has a molecular weight of 215.29 and is usually available in liquid form .
Molecular Structure Analysis
The molecular formula of Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is C11H21NO3 . The InChI code is 1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)6-5-7-12-11/h12H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a liquid at room temperature . It has a molecular weight of 215.29 . The compound is stored at -20°C .Aplicaciones Científicas De Investigación
Synthetic Applications and Environmental Impact
Synthesis of N-heterocycles : Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is valuable in the synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are key structural motifs in natural products and therapeutics. The compound's utility in asymmetric synthesis via sulfinimines highlights its importance in producing enantiomerically pure compounds (Philip et al., 2020).
Environmental Persistence and Degradation : Research on synthetic phenolic antioxidants (SPAs), including compounds related to tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, discusses their widespread use and environmental persistence. Studies have found SPAs in various environmental matrices, indicating the need for further research on their degradation, environmental fate, and potential toxicity (Liu & Mabury, 2020).
Biodegradation and Environmental Fate
- Biodegradation of Ethyl Tert-butyl Ether (ETBE) : Research on the biodegradation and fate of ETBE, a related compound, in soil and groundwater provides insights into the microbial degradation pathways of tert-butyl ethers. These findings are crucial for understanding the environmental impact and degradation mechanisms of similar compounds (Thornton et al., 2020).
Chemical Recycling and Environmental Applications
- Chemical Recycling of Polymers : The application of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate in the chemical recycling of poly(ethylene terephthalate) (PET) demonstrates its potential role in sustainable chemistry. This process emphasizes the need for innovative methods to repurpose and recycle polymers, thereby reducing environmental impact (Karayannidis & Achilias, 2007).
Corrosion Inhibition
- Corrosion Inhibition : While the direct application of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate in corrosion inhibition has not been explicitly documented, research on related compounds, such as quinoline derivatives, indicates the potential utility of nitrogenous heterocycles in protecting metals against corrosion. This area of study suggests possible applications for tert-butyl derivatives in developing new corrosion inhibitors (Verma et al., 2020).
Safety and Hazards
The compound is classified as a potential hazard. It has been assigned the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)6-5-7-12-11/h12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLWNKBKAOWIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)
![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)

![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)
![3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2725145.png)


![5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B2725153.png)